molecular formula C22H26FN3O4 B2426103 N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941871-59-6

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2426103
CAS RN: 941871-59-6
M. Wt: 415.465
InChI Key: RNFWDRGIELRHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as FMOM, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of oxalamide derivatives, which are known to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is not fully understood. However, it has been proposed that N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide inhibits PKC and PLA2 enzymes by binding to their active sites and preventing their activation. This leads to a decrease in cellular signaling and inflammation, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of inflammatory responses. These effects are likely mediated by its inhibition of PKC and PLA2 enzymes, as these enzymes are involved in these processes.

Advantages and Limitations for Lab Experiments

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for biochemical and pharmacological studies. However, its low solubility in water and other solvents may limit its use in some experiments. Additionally, the lack of information on its toxicity and side effects may pose a risk to researchers working with this compound.

Future Directions

There are several future directions for the study of N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, including its potential applications in the development of novel therapeutics for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, studies on its toxicity and side effects are needed to ensure its safety for use in humans. Overall, N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has potential applications in scientific research, and further studies are needed to fully understand its biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves the reaction of 3-fluoro-4-methylbenzoic acid with 4-methoxyphenylacetic acid in the presence of thionyl chloride to obtain the corresponding acid chloride. This intermediate is then reacted with 2-(morpholino)ethylamine to yield N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has been shown to exhibit various biological activities, including inhibition of protein kinase C (PKC) and phospholipase A2 (PLA2) enzymes. These enzymes are involved in various cellular processes, including signal transduction, cell growth, and inflammation. Therefore, N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has potential applications in the study of these processes and the development of novel therapeutics targeting PKC and PLA2.

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-15-3-6-17(13-19(15)23)25-22(28)21(27)24-14-20(26-9-11-30-12-10-26)16-4-7-18(29-2)8-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFWDRGIELRHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

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